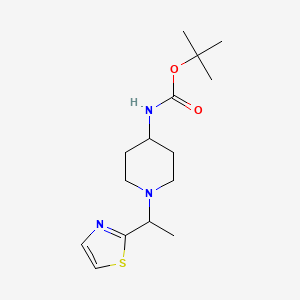
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction, such as the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where the azetidine nitrogen attacks an electrophilic carbon in a phenoxyethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a small-molecule inhibitor in cancer therapy, particularly targeting the STAT3 pathway.
Material Science: Azetidine derivatives are used in the synthesis of polymers with unique properties, such as antibacterial and antimicrobial coatings.
Biological Studies: The compound’s unique structure allows for its use in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, thereby inhibiting the transcription of genes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-(2-phenoxyethyl)azetidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-acetyl-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide: A five-membered ring analogue.
1-acetyl-N-(2-phenoxyethyl)aziridine-3-carboxamide: A three-membered ring analogue.
Uniqueness
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide is unique due to its four-membered azetidine ring, which imparts higher ring strain and reactivity compared to its five-membered pyrrolidine and three-membered aziridine analogues
Properties
IUPAC Name |
1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)16-9-12(10-16)14(18)15-7-8-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQAJAVPJZBQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)
![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)




![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)
![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)
